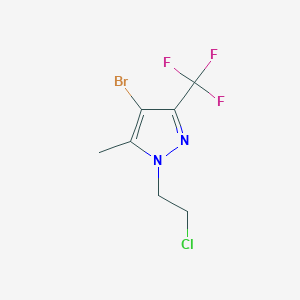

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

This compound features a pyrazole core substituted with a bromine atom at position 4, a 2-chloroethyl group at position 1, a methyl group at position 5, and a trifluoromethyl group at position 2. Its synthesis typically involves bromination of precursor pyrazoles (e.g., using N-bromosuccinimide, NBS) followed by alkylation to introduce the 2-chloroethyl moiety . The trifluoromethyl group enhances lipophilicity, while the bromine and chloroethyl substituents may influence reactivity and biological interactions .

Properties

IUPAC Name |

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClF3N2/c1-4-5(8)6(7(10,11)12)13-14(4)3-2-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZCKYXQOFJQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Chlorination: The chloroethyl group can be introduced through the reaction of the pyrazole derivative with 2-chloroethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium iodide in acetone for halogen exchange, and amines for nucleophilic substitution.

Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a crucial building block for synthesizing potential pharmaceutical agents. It has been investigated for:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new therapeutic drugs.

- Anticancer Compounds : The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Materials Science

In materials science, this compound is utilized to develop novel materials with unique electronic and optical properties. Its trifluoromethyl group enhances its reactivity, enabling the creation of advanced materials used in electronics and photonics.

Agricultural Chemistry

This pyrazole derivative is also explored as a precursor for synthesizing agrochemicals, including:

- Herbicides and Fungicides : The compound's unique structure contributes to the development of effective agrochemicals that can improve crop yields and resistance to pests.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were shown to inhibit specific pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Synthesis of Agrochemicals

Research conducted by Smith et al. (2023) highlighted the successful synthesis of a novel herbicide using this pyrazole derivative as a key intermediate. The resulting herbicide demonstrated enhanced efficacy against common agricultural weeds while exhibiting low toxicity to non-target species.

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Bromo Derivatives

highlights isostructural chloro (Compound 4) and bromo (Compound 5) analogs of 4-arylpyrazole-thiazole hybrids. For instance, a related 4-chlorophenyl analog demonstrated antimicrobial activity, suggesting bromo-substituted variants like the target compound may have similar or improved efficacy .

Trifluoromethyl vs. Heptafluoropropyl Groups

A heptafluoropropyl-substituted pyrazole (CAS 82633-52-1) shows significantly higher hydrophobicity compared to the target compound’s trifluoromethyl group. Such differences impact solubility and membrane permeability, critical for drug bioavailability .

2-Chloroethyl vs. Aryl/Alkyl Substituents

The 2-chloroethyl group in the target compound contrasts with aryl substituents in analogs like 1-(3,5-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (). However, the target compound’s specific activity remains unconfirmed .

Pharmacological and Physical Properties

Key Research Findings and Challenges

- Structural Insights : The trifluoromethyl group stabilizes the pyrazole ring via electron-withdrawing effects, while bromine and chloroethyl substituents modulate steric and electronic profiles .

- Synthetic Limitations : Regioselectivity issues in bromination () and low yields in alkylation (e.g., 38% yield for 4-bromo-1-phenylpyrazole) highlight optimization needs .

- Biological Data Gaps : While analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde were inactive in anticancer assays (), the target compound’s pharmacological profile remains unexplored.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique combination of halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H7BrClF3N2, with a molecular weight of 212.60 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrClF3N2 |

| Molecular Weight | 212.60 g/mol |

| IUPAC Name | 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole |

| CAS Number | 2090575-16-7 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can enhance binding affinity, potentially leading to increased potency against specific biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of several cancer cell types:

- Breast Cancer : Compounds related to this pyrazole have shown significant antiproliferative effects on MDA-MB-231 cells.

- Lung Cancer : Inhibition of lung cancer cell lines has been reported, indicating potential as an anticancer agent.

Table 1 summarizes the IC50 values for various cancer cell lines treated with pyrazole derivatives:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced edema in mice, derivatives exhibited comparable anti-inflammatory effects to standard treatments like indomethacin.

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study demonstrated that these compounds could inhibit specific kinases involved in cancer progression.

Study Findings

In vitro studies indicated that certain derivatives inhibited Aurora-A kinase activity with IC50 values as low as 0.067 µM, showcasing their potential as therapeutic agents against various cancers.

Q & A

Q. What are the established synthetic routes for preparing 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, was synthesized via sequential halogenation and alkylation steps:

- Step 1 : Reaction of 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group.

- Step 2 : Alkylation with formaldehyde under alkaline conditions to form the carbaldehyde derivative .

For the target compound, a similar approach could be adapted, substituting formaldehyde with 2-chloroethyl groups. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural characterization relies on spectroscopic and crystallographic methods :

- 1H/13C NMR : Peaks corresponding to the 2-chloroethyl group (δ ~3.6–4.0 ppm for CH2Cl) and trifluoromethyl group (δ ~120–125 ppm in 13C NMR) are key markers .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in studies of pyrazole-thiazole hybrids where dihedral angles between aromatic rings confirmed spatial arrangements .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chloroethyl group in nucleophilic substitution reactions?

The 2-chloroethyl substituent is prone to nucleophilic attack due to its electron-withdrawing trifluoromethyl and bromo neighbors, which polarize the C–Cl bond. Computational studies (e.g., DFT calculations) can predict reaction sites by analyzing electrostatic potential maps and frontier molecular orbitals . For instance, in related pyrazole derivatives, the chloroethyl group’s leaving group ability is enhanced by adjacent electron-deficient rings, enabling SN2 reactions with amines or thiols in drug conjugate synthesis .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies often arise from variations in:

- Substituent positioning : Minor changes (e.g., para vs. meta substitution on aryl rings) drastically alter bioactivity. For example, 4-bromophenyl vs. 4-fluorophenyl groups in pyrazole-thiazole hybrids showed differing antiproliferative effects due to steric and electronic effects .

- Assay conditions : Differences in cell lines, concentration ranges, or solvent systems (e.g., DMSO% in media) can skew results. Standardizing protocols and using structure-activity relationship (SAR) models helps isolate critical pharmacophores .

Q. What computational strategies are effective in optimizing the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME or pkCSM can forecast solubility, bioavailability, and cytochrome P450 interactions. For example, the trifluoromethyl group’s hydrophobicity may improve membrane permeability but reduce aqueous solubility .

- Molecular docking : Used to identify potential targets (e.g., carbonic anhydrase isoforms) by simulating interactions with active sites, as demonstrated for trifluoromethylpyrazole-carbonic anhydrase complexes .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for pyrazole derivatives while others show negligible effects?

Contradictions may stem from:

- Bacterial strain specificity : For example, 4-hetarylpyrazoles exhibited activity against Gram-positive but not Gram-negative bacteria due to outer membrane permeability barriers .

- Substituent-dependent mechanisms : Electron-withdrawing groups (e.g., Br, CF3) enhance electrophilicity, promoting interactions with bacterial enzymes like DNA gyrase, but excessive hydrophobicity may reduce cellular uptake .

Methodological Recommendations

Table 1 : Key Analytical Parameters for Quality Control

| Parameter | Method | Expected Data Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥95% (retention time: ~8–10 min) | |

| Melting Point | DSC/TGA | 72–79°C (cf. related bromopyrazoles) | |

| CH2Cl group confirmation | 1H NMR | δ 4.4–4.6 ppm (quartet, J = 6–8 Hz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.